6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 67952-55-0
VCID: VC18443993
InChI: InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3
SMILES:
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde

CAS No.: 67952-55-0

Cat. No.: VC18443993

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde - 67952-55-0

Specification

CAS No. 67952-55-0
Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name 6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde
Standard InChI InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3
Standard InChI Key LIWODPOWBUCDSS-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C=C)C1CCC=CC1C=O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde, reflecting its cyclohexene backbone substituted with a 4-methylpentenyl group at position 6 and an aldehyde group at position 1. Common synonyms include 4-(4-Methyl-1-penten-3-yl)-1-cyclohexene-3-carboxaldehyde and 2-Cyclohexene-1-carboxaldehyde, 6-(1-(1-methylethyl)-2-propenyl) .

Molecular Geometry and Stereochemistry

The compound’s structure combines a cyclohex-2-ene ring with a C13\text{C}_{13} aliphatic chain featuring a methylethyl (isopropyl) group and an allyl moiety. Key descriptors include:

  • Canonical SMILES: CC(C)C(C=C)C1CCC=CC1C=O

  • InChIKey: LIWODPOWBUCDSS-UHFFFAOYSA-N
    The presence of the aldehyde group at position 1 and the allyl-isopropyl substituent at position 6 introduces steric hindrance, influencing its reactivity and conformational preferences.

Physical Properties

PropertyValueSource Citation
Boiling Point256.5 \pm 29.0 \, ^\circ\text{C}
Density0.945±0.06g/cm30.945 \pm 0.06 \, \text{g/cm}^3
LogP (Partition Coefficient)3.23
Polar Surface Area (PSA)17.07A˚217.07 \, \text{Å}^2

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde typically involves multi-step organic transformations:

Allylic Substitution and Oxidation

A common route involves the reaction of cyclohexene derivatives with allylic alcohols under acidic conditions, followed by oxidation to introduce the aldehyde group. For example:

  • Allylation: Cyclohexene reacts with 4-methylpent-1-en-3-ol in the presence of H2SO4\text{H}_2\text{SO}_4 to form the allyl-substituted intermediate.

  • Oxidation: The intermediate undergoes oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde.

Iridium-Catalyzed Enantioselective Synthesis

Recent advancements leverage iridium catalysts for stereoselective synthesis. In a method described by , an iridacycle complex facilitates allylic enolization of cyclohex-2-en-1-one derivatives, enabling the formation of chiral centers adjacent to the aldehyde group . This approach achieves high enantiomeric excess (ee) and regioselectivity.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids.

  • Allylic Substituent: Undergoes electrophilic additions (e.g., halogenation) and Diels-Alder cycloadditions due to the conjugated diene system .

Recent Advances and Future Directions

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